1-(2,6-Difluorophenyl)butan-1-one
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Overview
Description
1-(2,6-Difluorophenyl)butan-1-one is an organic compound belonging to the class of aryl alkyl ketones. It is characterized by the presence of a difluorophenyl ring attached to a butyl chain via a carbonyl group (C=O). The molecular formula of this compound is C10H10F2O, and it has a molecular weight of 184.18 g/mol . The presence of fluorine atoms at positions 2 and 6 on the phenyl ring significantly alters the electronic properties of the molecule, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)butan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to reactions with alcohols, amines, or other nucleophiles to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like alcohols, amines, and Grignard reagents are commonly used.
Halogenation: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Addition: Formation of alcohols, amines, or other substituted products.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
1-(2,6-Difluorophenyl)butan-1-one has several scientific research applications, including:
Pharmaceutical Development: Due to its unique electronic properties, it is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s structural features make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Chemical Research: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and stability of aryl alkyl ketones.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)butan-1-one involves its interaction with molecular targets through its carbonyl group and difluorophenyl ring. The carbonyl group can participate in nucleophilic addition reactions, while the difluorophenyl ring can undergo electrophilic substitution reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)butan-1-one
- 1-(2,6-Dihydroxyphenyl)butan-1-one
Comparison: 1-(2,6-Difluorophenyl)butan-1-one is unique due to the specific positioning of fluorine atoms at positions 2 and 6 on the phenyl ring. This positioning significantly alters the electronic properties and reactivity of the compound compared to its analogs, such as 1-(2,5-Difluorophenyl)butan-1-one and 1-(2,6-Dihydroxyphenyl)butan-1-one . The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Biological Activity
1-(2,6-Difluorophenyl)butan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains a butanone backbone with a difluorophenyl substituent. The presence of fluorine atoms often enhances the compound's lipophilicity and bioactivity, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate enzyme activity and receptor binding, influencing several biochemical pathways. The difluorophenyl group enhances binding affinity through increased electron-withdrawing effects, which can stabilize interactions with target proteins.
Case Studies
Several studies have documented the effects of this compound on cellular processes:
- Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory properties. For example, it was tested in a model involving lipopolysaccharide (LPS)-induced inflammation in macrophages, where it reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) by inhibiting NF-kB signaling pathways.
- Anticancer Potential : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Friedel-Crafts Acylation : Reaction of 2,6-difluorobenzoyl chloride with butyric acid in the presence of a Lewis acid catalyst.
- Purification : The product is purified using recrystallization or chromatography to obtain high purity suitable for biological testing.
Comparative Biological Activity
To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
1-(2-Fluorophenyl)butan-1-one | Moderate anti-inflammatory effects | Inhibition of COX enzymes |
4-Chloro-1-(2,5-difluorophenyl)butan-1-one | Significant anti-inflammatory effects | Modulation of NF-kB pathway |
2-Amino-1-(2,6-difluorophenyl)butan-1-ol | Anticancer activity | Induction of apoptosis via caspase activation |
Properties
IUPAC Name |
1-(2,6-difluorophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDPYRXCTIANDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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